![molecular formula C11H10F3NO2 B14204587 Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- CAS No. 825628-62-4](/img/structure/B14204587.png)
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- typically involves the reaction of benzoic acid derivatives with amines under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzamides.
Applications De Recherche Scientifique
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, lacking the trifluoromethyl group.
N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
3-Aminobenzamide: Contains an amino group in addition to the amide group.
Uniqueness
The presence of the trifluoromethyl group in Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- distinguishes it from other benzamides. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it particularly valuable in pharmaceutical and industrial applications .
Propriétés
Numéro CAS |
825628-62-4 |
|---|---|
Formule moléculaire |
C11H10F3NO2 |
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
N-[(2R)-1,1,1-trifluoro-4-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,17)/t9-/m1/s1 |
Clé InChI |
AMDCPFRQTPLYGU-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N[C@H](CC=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(CC=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

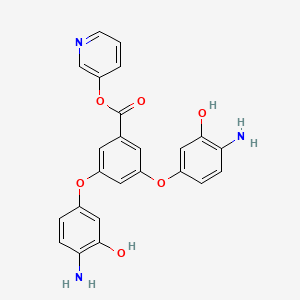
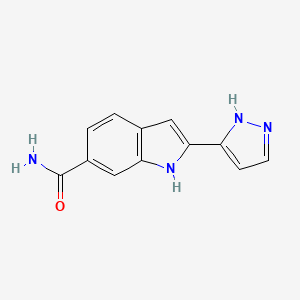

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)
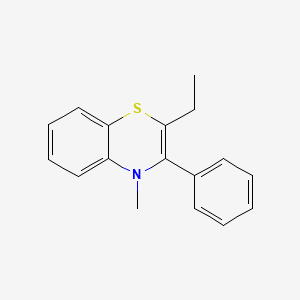

![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)
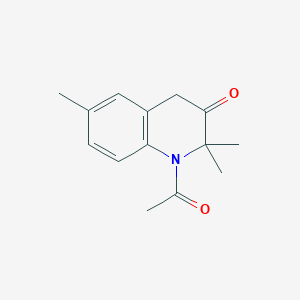
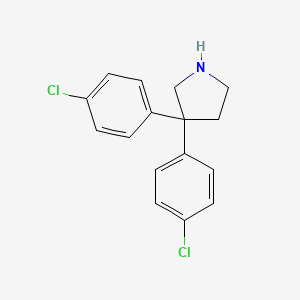
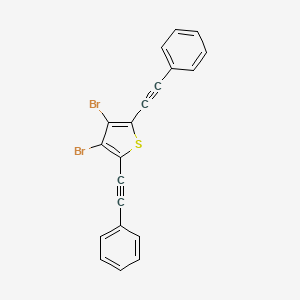
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
